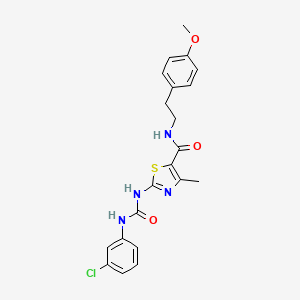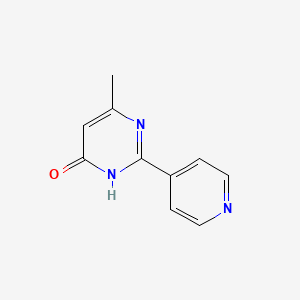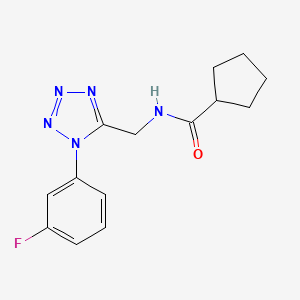![molecular formula C12H9F3N2O B2487426 N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide CAS No. 2411235-09-9](/img/structure/B2487426.png)
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a chemical compound that is commonly used in scientific research. It is also known as TFP or trifluoperazine. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which means that it blocks the effects of dopamine in the brain. This can lead to a decrease in the symptoms of certain mental disorders, such as schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has several biochemical and physiological effects. It has been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This can lead to changes in mood, behavior, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective dopamine receptor antagonist, which makes it a valuable tool for studying the effects of dopamine on the brain. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many future directions for research on N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide. Some possible areas of study include its effects on other neurotransmitter systems, its potential use in the treatment of other mental disorders, and the development of new and more effective drugs based on its structure and mechanism of action.
In conclusion, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a valuable tool for scientific research. Its unique properties and mechanism of action make it a valuable tool for studying the effects of dopamine on the brain and for investigating the biochemical and physiological effects of various substances on cells and tissues. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of mental disorders.
Métodos De Síntesis
The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 3-cyanophenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with prop-2-enamide to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has a wide range of applications in scientific research. It is commonly used as a research tool to study the mechanism of action of various drugs and their effects on the human body. This compound is also used to study the biochemical and physiological effects of different substances on cells and tissues.
Propiedades
IUPAC Name |
N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-2-10(18)17-11(12(13,14)15)9-5-3-4-8(6-9)7-16/h2-6,11H,1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNAICGYCSSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)



![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)


![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)
![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)
![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)
